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molecular formula C10H9BrN2 B068100 2-(4-bromo-3-methylphenyl)-1H-imidazole CAS No. 180083-01-6

2-(4-bromo-3-methylphenyl)-1H-imidazole

Cat. No. B068100
M. Wt: 237.1 g/mol
InChI Key: NSFUTNZCJRSLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05972951

Procedure details

Methyl 4-bromo-3-methylbenzimidate hydrochloride (D87, 5.0 g; 21.9 mmol) was dissolved in methanol (30 ml) and stirred during the addition of a solution of 2-aminoacetaldehyde dimethyl acetal (2.4 ml; 21.9 mmol) in methanol (10 ml) over 30 minutes. Stirring was continued for 36 hours and evaporated in vacuo to yield an orange gum (7 g crude). This crude hydrochloride was treated with conc. H2SO4 (12 ml) at 5°, the heated at 50° for 10 minutes. The solution was cooled in ice, diluted with H2O and basified with 10% NaOH. The aqueous solution was extracted with chloroform (4 times) and the organics combined, dried over Na2SO4, filtered and evaporated in vacuo. The residue was purified by flash silica gel chromatography eluting with 1% MeOH/CHCl3 to yield the title compound as a white solid (1.55 g; 44%).
Name
Methyl 4-bromo-3-methylbenzimidate hydrochloride
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
44%

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:12]=[CH:11][C:6]([C:7](=[NH:10])OC)=[CH:5][C:4]=1[CH3:13].CO[CH:16](OC)[CH2:17][NH2:18].Cl.OS(O)(=O)=O>CO.O.[OH-].[Na+]>[Br:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]2[NH:18][CH:17]=[CH:16][N:10]=2)=[CH:5][C:4]=1[CH3:13] |f:0.1,7.8|

Inputs

Step One
Name
Methyl 4-bromo-3-methylbenzimidate hydrochloride
Quantity
5 g
Type
reactant
Smiles
Cl.BrC1=C(C=C(C(OC)=N)C=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
12 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an orange gum (7 g crude)
TEMPERATURE
Type
TEMPERATURE
Details
the heated at 50° for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with chloroform (4 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash silica gel chromatography
WASH
Type
WASH
Details
eluting with 1% MeOH/CHCl3

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C=1NC=CN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 29.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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